3-Methylpent-2-en-1-yl trifluoromethyl carbonate
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Overview
Description
3-Methylpent-2-en-1-yl trifluoromethyl carbonate is an organic compound characterized by the presence of a trifluoromethyl carbonate group attached to a 3-methylpent-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with trifluoromethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylpent-2-en-1-ol+Trifluoromethyl chloroformate→3-Methylpent-2-en-1-yl trifluoromethyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methylpent-2-en-1-yl trifluoromethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonates or carbamates.
Scientific Research Applications
3-Methylpent-2-en-1-yl trifluoromethyl carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate involves its ability to undergo nucleophilic substitution reactions. The trifluoromethyl carbonate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is leveraged in various synthetic applications to introduce the trifluoromethyl carbonate moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-2-en-1-yl carbonate: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Methylpent-2-en-1-yl methyl carbonate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
3-Methylpent-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl group, affecting its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Methylpent-2-en-1-yl trifluoromethyl carbonate imparts unique properties, such as increased electrophilicity and stability. This makes it particularly valuable in synthetic chemistry and materials science, where these attributes can be exploited to achieve specific functional outcomes.
Properties
CAS No. |
821006-42-2 |
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Molecular Formula |
C8H11F3O3 |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
3-methylpent-2-enyl trifluoromethyl carbonate |
InChI |
InChI=1S/C8H11F3O3/c1-3-6(2)4-5-13-7(12)14-8(9,10)11/h4H,3,5H2,1-2H3 |
InChI Key |
NWUAFBFOAHJXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC(=O)OC(F)(F)F)C |
Origin of Product |
United States |
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